molecular formula C8H14O2 B8361270 Methyl 4-ethyl-4-pentenoate

Methyl 4-ethyl-4-pentenoate

Cat. No. B8361270
M. Wt: 142.20 g/mol
InChI Key: HREMKUVQMYGXPM-UHFFFAOYSA-N
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Patent
US04283536

Procedure details

To a solution of selenide XIII (1.8 g, 6.0 mmol) in methylene chloride (15 ml) at -78° C. was added m-chloroperbenzoic acid (1.28 g, 85%, 6.3 mmol). The solution was allowed to warm to room temperature over 30 min. and was then washed with water, saturated sodium carbonate and dried (MgSO4). The methylene chloride was removed in vacuo and the selenoxide was taken up in carbon tetrachloride (15 ml). Triethylamine (640 mg, 6.3 mmol) was added and the solution was refluxed under nitrogen for 2 h. The reaction was taken up in methylene chloride (25 ml), washed with saturated aqueous sodium bicarbonate, dried (MgSO4) and concentrated on a roto-evaporator. The crude olefin XIV was distilled bp 70°-75° C. (25 mm) to give a colorless oil (630 mg, 74%).
Name
selenide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([SeH])[CH:8]([CH2:15]C)[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])C=CC=CC=1.ClC1C=CC=C(C(OO)=O)C=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:7]([C:8](=[CH2:15])[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH3:1]

Inputs

Step One
Name
selenide
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CCC(=O)OC)CC)[SeH]
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
640 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with water, saturated sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed under nitrogen for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evaporator
DISTILLATION
Type
DISTILLATION
Details
The crude olefin XIV was distilled bp 70°-75° C. (25 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCC(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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